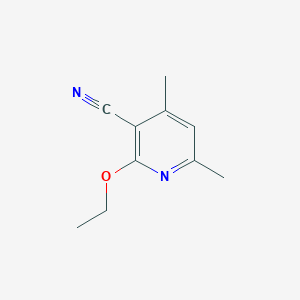

3-Cyano-2-ethoxy-4,6-dimethylpyridine

Description

3-Cyano-2-ethoxy-4,6-dimethylpyridine is a pyridine derivative featuring a cyano group at position 3, ethoxy at position 2, and methyl groups at positions 4 and 6. The ethoxy group distinguishes it from related compounds with hydroxyl, bromo, amino, or thiono substituents at position 2, which are well-documented in the literature .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-ethoxy-4,6-dimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H12N2O/c1-4-13-10-9(6-11)7(2)5-8(3)12-10/h5H,4H2,1-3H3 |

InChI Key |

ZVGDDDSTMGXKIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C)C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties. Below is a comparative analysis:

Hydroxyl Substituent (3-Cyano-4,6-dimethyl-2-hydroxypyridine)

- Structure : C₈H₈N₂O, MW 148.16 .

- Properties : The hydroxyl group increases polarity, enhancing aqueous solubility. However, it may reduce membrane permeability compared to lipophilic groups like ethoxy.

- Synthesis: Prepared via condensation reactions involving cyanothioacetamide and acetylacetone, followed by acid workup .

Bromo Substituent (2-Bromo-3-cyano-4,6-dimethylpyridine)

- Structure : C₈H₇BrN₂, MW 227.06 .

- Properties : Bromine acts as a leaving group, enabling further functionalization (e.g., alkyltelluro substitution in ). The ethoxy group, in contrast, offers stability against nucleophilic substitution.

- Applications : Used in regioselective syntheses of bioactive molecules like CCR5 antagonists .

Amino Substituent (2-Amino-4,6-dimethylpyridine)

- Structure : C₇H₁₀N₂, MW 122.17 .

- Ethoxy substitution may improve blood-brain barrier (BBB) permeability, as seen in double-headed aminopyridine inhibitors .

Thiono Substituent (3-Cyano-4,6-dimethyl-2-thiono-pyridine)

- Structure : C₈H₇N₂S, MW 163.22 .

- Properties: The thiono group is electron-withdrawing, directing electrophilic attacks to specific ring positions. Ethoxy, being electron-donating, alters electronic density and reactivity patterns.

Molecular and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.